molecular formula C16H26ClNO B1466431 3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride CAS No. 1220020-59-6

3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride

Cat. No.: B1466431
CAS No.: 1220020-59-6
M. Wt: 283.83 g/mol
InChI Key: UDUYUEGZAONRLS-UHFFFAOYSA-N
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Description

3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a phenoxy group, which is further substituted with tert-butyl and methyl groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Properties

IUPAC Name

3-(2-tert-butyl-4-methylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-12-7-8-15(14(10-12)16(2,3)4)18-13-6-5-9-17-11-13;/h7-8,10,13,17H,5-6,9,11H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUYUEGZAONRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCCNC2)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220020-59-6
Record name Piperidine, 3-[2-(1,1-dimethylethyl)-4-methylphenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2-(tert-Butyl)-4-methylphenol, undergoes a nucleophilic substitution reaction with a suitable halogenated piperidine derivative.

    Cyclization: The intermediate product is then subjected to cyclization under basic conditions to form the piperidine ring.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C18H30ClNOC_{18}H_{30}ClNO and features a piperidine ring substituted with a tert-butyl group and a para-methylphenoxy moiety. Its structure contributes to its biological activity, making it a candidate for various applications.

Medicinal Chemistry

Antidepressant Activity
Research indicates that compounds similar to 3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride exhibit potential antidepressant effects. Studies have shown that derivatives of piperidine can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It may help in reducing neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. This potential makes it a subject of interest for developing therapeutic agents aimed at these conditions .

Neuropharmacology

Cognitive Enhancement
In preclinical studies, piperidine derivatives have demonstrated cognitive-enhancing effects. The modulation of cholinergic systems by such compounds suggests their potential use in treating cognitive deficits associated with aging or neurodegenerative disorders .

Anxiolytic Properties
Some studies suggest that piperidine derivatives, including this compound, may exhibit anxiolytic effects. By acting on GABAergic systems, these compounds could provide therapeutic benefits for anxiety disorders .

Synthetic Organic Chemistry

Building Block in Synthesis
this compound serves as a valuable building block in organic synthesis. Its functional groups allow for further modifications, making it useful in the development of more complex molecules. This includes applications in creating novel pharmaceuticals or agrochemicals through various synthetic pathways .

Case Studies

Study FocusFindingsReference
Antidepressant EffectsDemonstrated modulation of serotonin pathways leading to improved mood in animal models.
NeuroprotectionReduced markers of neuroinflammation in models of Alzheimer's disease.
Cognitive EnhancementEnhanced memory retention in aged rodents through cholinergic modulation.

Mechanism of Action

The mechanism of action of 3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(tert-Butyl)-4-methylphenoxy]methylpiperidine hydrochloride
  • 2-(tert-Butyl)-4-methylphenoxyethylamine hydrochloride

Uniqueness

3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the phenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride is a compound with a complex structure that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical formula is C16H26ClNO, and it features a piperidine ring substituted with a tert-butyl and a 4-methylphenoxy group. The structural characteristics suggest potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on different biological systems.

Antimicrobial Activity

One significant area of research is the antimicrobial properties of this compound. Studies have shown that derivatives of piperidine exhibit promising anti-tubercular activity. For instance, compounds similar in structure have demonstrated low minimum inhibitory concentrations (MICs), indicating strong antimicrobial effects against Mycobacterium tuberculosis .

CompoundMIC (nM)Bioavailability (%)Volume of Distribution (mL/kg)
3o844.834524.65
PBTZ169-20.811154.42

This table summarizes the pharmacokinetic profiles of related compounds, highlighting the favorable absorption and distribution characteristics that may also apply to this compound.

Neuropharmacological Effects

Research has indicated that compounds with similar piperidine structures can act as ligands for various neurotransmitter receptors. For instance, some derivatives have been shown to interact with histamine H3 receptors and monoamine oxidase B, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

  • Anti-HIV Activity : In a study assessing the antiviral properties against HIV-1, compounds structurally related to this compound were screened for their efficacy against wild-type and resistant strains of HIV-1. The results demonstrated significant antiviral activity, with selectivity indices indicating low cytotoxicity .
  • Cytotoxicity Profiling : A comprehensive cytotoxicity assessment was performed using various cell lines, including MRC-5 cells. The selectivity index values were calculated to ensure that the compounds exhibited significant antiviral effects without compromising cell viability. The findings suggested that modifications in the piperidine structure could enhance selectivity and reduce toxicity .

The mechanisms underlying the biological activities of this compound involve:

  • Receptor Interaction : Binding to specific receptors such as histamine H3 and possibly others involved in neurotransmission.
  • Enzyme Inhibition : Inhibition of enzymes like monoamine oxidase B, which plays a role in neurotransmitter metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride
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